molecular formula C15H24ClNO B3374923 4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride CAS No. 1049722-82-8

4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride

Cat. No. B3374923
CAS RN: 1049722-82-8
M. Wt: 269.81 g/mol
InChI Key: ZOEZADPFWMLIQI-UHFFFAOYSA-N
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Description

“4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride” is a chemical compound with the IUPAC name "4- (2-ethoxyphenyl)piperidine hydrochloride" . It has a molecular weight of 269.81 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H23NO.ClH/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to .

Scientific Research Applications

4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the pharmacology of opioid receptors, as well as the mechanism of action of other opioid agonists and antagonists. In addition, it has been used to investigate the mechanism of action of other receptor systems, such as the serotonin, dopamine, and norepinephrine systems. It has also been used to study the effects of other drugs, such as cocaine and amphetamine, on the central nervous system.

Mechanism of Action

4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride is an agonist of the mu-opioid receptor, and it has been shown to activate the receptor in a dose-dependent manner. It has also been shown to have a higher affinity for the mu-opioid receptor than etorphine and other opioids. In addition, it has been shown to block the binding of other opioid agonists to the mu-opioid receptor, suggesting that it acts as an antagonist of other opioid agonists.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, as well as to increase levels of beta-endorphin and dynorphin in the spinal cord. In addition, it has been shown to produce analgesic, sedative, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient tool for research. In addition, it has a higher affinity for the mu-opioid receptor than etorphine, making it a useful tool for studying the pharmacology of opioid receptors. However, it is not as potent as other opioids, and its effects are short-lived, making it unsuitable for use in long-term experiments.

Future Directions

The use of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride in scientific research has the potential to provide valuable insight into the pharmacology of opioid receptors and other receptor systems. In addition, it could be used to develop new therapies for pain management and addiction. Further research into the biochemical and physiological effects of this compound could also lead to a better understanding of its mechanism of action and its potential therapeutic applications. Finally, this compound could be used to develop new opioid agonists and antagonists, as well as new drugs for the treatment of other conditions.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-[2-(4-ethoxyphenyl)ethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEZADPFWMLIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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